molecular formula C15H19N3O4 B2441430 Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate CAS No. 1008989-56-7

Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate

Cat. No.: B2441430
CAS No.: 1008989-56-7
M. Wt: 305.334
InChI Key: OIPAFJCKSWLIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring and an ester functional group. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate typically involves the reaction of ethylenediamine with diethyl maleate. This reaction is carried out in propanol at 55°C for 16 hours. The solvent is then removed under reduced pressure, and the residue is dried to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The piperazine ring in its structure is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate
  • (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid

Uniqueness

Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate is unique due to its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-22-15(21)10-5-3-4-6-11(10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPAFJCKSWLIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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